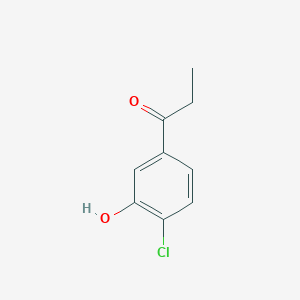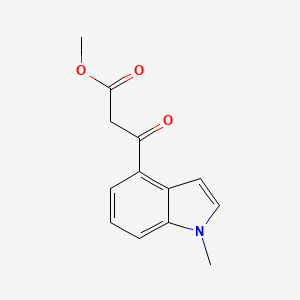
4,5-Dichloro-2-(p-tolyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their presence in many natural products and synthetic drugs, exhibiting a wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(p-tolyl)pyrimidine typically involves the reaction of 4,5-dichloropyrimidine with p-tolyl derivatives under specific conditions. One common method includes the use of organolithium reagents, which facilitate the regioselective nucleophilic substitution at the desired positions on the pyrimidine ring . The reaction conditions often involve low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available halopyrimidines. The use of catalysts such as zinc chloride in three-component coupling reactions has been reported to efficiently produce various disubstituted pyrimidine derivatives, including this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-2-(p-tolyl)pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where nucleophiles replace the chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific examples for this compound are less commonly reported.
Coupling Reactions: Suzuki-Miyaura coupling is a notable example, where the compound can be used to form carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions:
Organolithium Reagents: Used for nucleophilic substitution reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Anhydrous Solvents: Such as tetrahydrofuran (THF) to maintain reaction conditions.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For instance, nucleophilic substitution with N-methylpiperazine yields C-4 substituted products .
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(p-tolyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced binding affinity to specific biological targets.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-(p-tolyl)pyrimidine involves its interaction with specific molecular targets. The compound’s electron-deficient pyrimidine ring makes it highly reactive towards nucleophiles, facilitating its binding to various biological receptors. For example, its interaction with serotonin receptors has been studied, where the hydrophobic side chains enhance binding affinity . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparación Con Compuestos Similares
2,4-Dichloro-6-phenylpyrimidine: Similar in structure but with a phenyl group instead of a p-tolyl group.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another derivative with different substituents, showing varied reactivity and applications.
Uniqueness: 4,5-Dichloro-2-(p-tolyl)pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the p-tolyl group enhances its hydrophobic character, potentially increasing its binding affinity in biological systems .
Propiedades
Fórmula molecular |
C11H8Cl2N2 |
|---|---|
Peso molecular |
239.10 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)11-14-6-9(12)10(13)15-11/h2-6H,1H3 |
Clave InChI |
FHABMMJXDKVYNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)

![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)









![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)piperidine-1-carboxylate](/img/structure/B12083333.png)
